8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene
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Overview
Description
8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene: is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. The compound features a spirocyclic framework, which is a structural motif where two rings are connected through a single atom, in this case, an oxygen atom. This structural feature imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an alkyne precursor. This step often requires the use of a strong acid catalyst to facilitate the cyclization process.
Introduction of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ethynyl group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups replacing the ethynyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: Its spirocyclic framework can be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical studies to investigate the mechanisms of various biological processes.
Industry:
Polymer Science: The compound can be incorporated into polymer backbones to impart unique mechanical or thermal properties.
Chemical Sensors: Its reactivity can be harnessed in the development of sensors for detecting specific analytes.
Mechanism of Action
The mechanism by which 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating the catalytic cycle. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in various applications.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the ethynyl group, resulting in different reactivity and applications.
8-ethynyl-1,4-dioxaspiro[4.5]decane: Similar structure but without the double bond, affecting its chemical properties and reactivity.
Uniqueness: 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene stands out due to the presence of both the spirocyclic framework and the ethynyl group. This combination imparts unique reactivity and potential for diverse applications, distinguishing it from other similar compounds.
Properties
CAS No. |
959864-87-0 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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